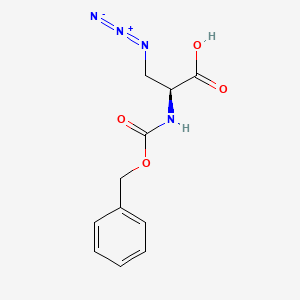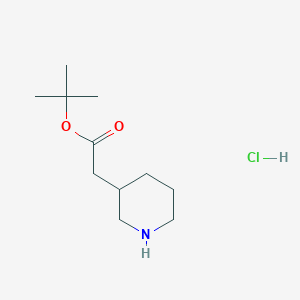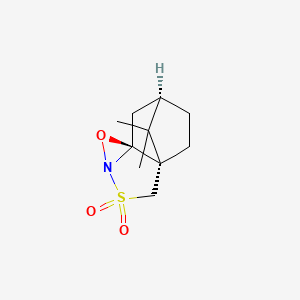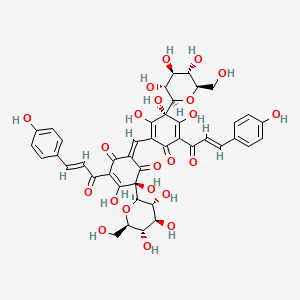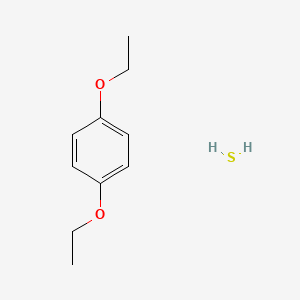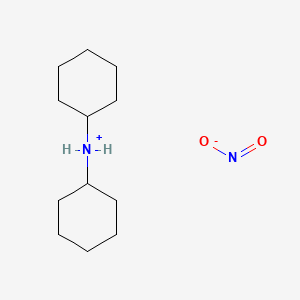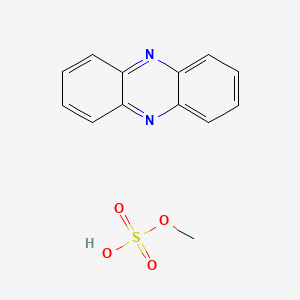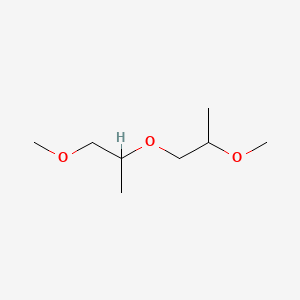
Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)-
Descripción general
Descripción
Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- is an organic compound with the chemical formula C8H18O3. It is a colorless, transparent liquid with a mild odor and is known for its high boiling point and low volatility. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties and compatibility with a wide range of substances .
Métodos De Preparación
Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- can be synthesized through the reaction of methanol and propylene oxide in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves the following steps:
- Methanol and propylene oxide are mixed in a reactor.
- An acid catalyst is added to the mixture.
- The reaction is carried out at elevated temperatures (60-120°C) for several hours.
- The product is then purified through distillation to obtain dipropylene glycol dimethyl ether with high purity.
Análisis De Reacciones Químicas
Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- is relatively stable and inert, but it can undergo certain chemical reactions under specific conditions:
- Oxidation: It can be oxidized to form various oxidation products, depending on the oxidizing agent used.
- Reduction: Reduction reactions are less common but can occur under specific conditions.
- Substitution: It can undergo substitution reactions where one of the methoxy groups is replaced by another functional group.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- has a wide range of applications in scientific research and industry:
- Chemistry: It is used as a solvent in organic synthesis, particularly in reactions involving sensitive reagents such as silicon, tin, and palladium catalysts .
- Biology: It is used as a solvent in various biological assays and experiments.
- Medicine: It is used in the formulation of certain pharmaceuticals due to its low toxicity and excellent solvency properties.
- Industry: It is used in the production of coatings, inks, and adhesives, as well as in cleaning products and metalworking fluids .
Mecanismo De Acción
The mechanism of action of dipropylene glycol dimethyl ether primarily involves its role as a solvent. It can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with various molecular targets, enhancing the solubility and reactivity of different compounds .
Comparación Con Compuestos Similares
Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- is often compared with other glycol ethers such as:
- Propylene glycol methyl ether: It has a lower boiling point and higher volatility compared to dipropylene glycol dimethyl ether .
- Diethylene glycol dimethyl ether: It has similar solvency properties but a different molecular structure, leading to variations in its applications .
- Tetraethylene glycol dimethyl ether: It has a higher molecular weight and different physical properties, making it suitable for specific applications .
Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- is unique due to its combination of high boiling point, low volatility, and excellent solvency properties, making it a versatile solvent in various applications.
Propiedades
IUPAC Name |
1-methoxy-2-(2-methoxypropoxy)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-7(10-4)6-11-8(2)5-9-3/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUIHNRSFOIOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OCC(C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274229 | |
| Record name | 2-Methoxy-1-(2-methoxy-1-methylethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89399-28-0 | |
| Record name | 2-Methoxy-1-(2-methoxy-1-methylethoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89399-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Hydroxypropoxy)propan-1-ol dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089399280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-1-(2-methoxy-1-methylethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2'-OXYDIPROPANOL DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X1IJT82G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



